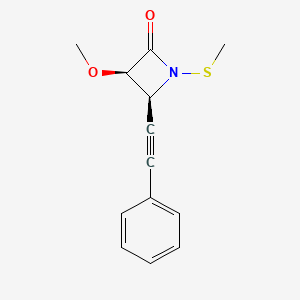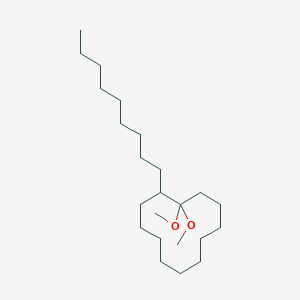
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using methyl iodide in the presence of a base.
Addition of the Methylsulfanyl Group: This can be done through a nucleophilic substitution reaction using a thiol and an appropriate leaving group.
Attachment of the Phenylethynyl Group: This step involves a Sonogashira coupling reaction between a phenylacetylene and a halogenated azetidinone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidinone derivatives.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its azetidinone core, which is known to inhibit various enzymes.
Medicine
Antibacterial Agents: Azetidinones are known for their antibacterial properties, and this compound could be explored for similar applications.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Material Science: Could be used in the development of new materials with unique properties due to its structural features.
Mechanism of Action
The mechanism of action of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one would depend on its specific application. For example, as an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The phenylethynyl group could interact with hydrophobic pockets, while the azetidinone ring could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethyl)azetidin-2-one: Similar structure but with a phenylethyl group instead of a phenylethynyl group.
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenyl)azetidin-2-one: Similar structure but without the ethynyl group.
Uniqueness
Phenylethynyl Group: The presence of the phenylethynyl group in (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one provides unique electronic and steric properties, potentially leading to different biological activities and reactivity compared to similar compounds.
Properties
CAS No. |
497917-47-2 |
|---|---|
Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one |
InChI |
InChI=1S/C13H13NO2S/c1-16-12-11(14(17-2)13(12)15)9-8-10-6-4-3-5-7-10/h3-7,11-12H,1-2H3/t11-,12+/m0/s1 |
InChI Key |
REQLHMNFZGOZEF-NWDGAFQWSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H](N(C1=O)SC)C#CC2=CC=CC=C2 |
Canonical SMILES |
COC1C(N(C1=O)SC)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12591724.png)
![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)

![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)
![Trichloro[(hept-1-en-1-yl)oxy]silane](/img/structure/B12591742.png)
![4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile](/img/structure/B12591754.png)
![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)

![1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine](/img/structure/B12591770.png)
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)

